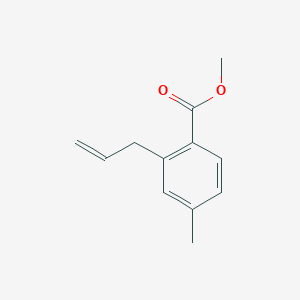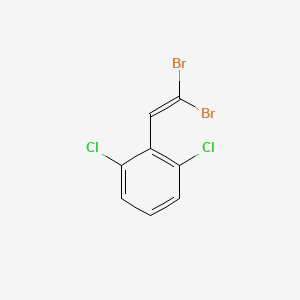
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a nitropyridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.
Introduction of the Nitropyridine Group: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitropyridine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups to the piperazine ring.
Applications De Recherche Scientifique
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold that enhances binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,5-Dimethylpiperazine-1-carboxylate: Lacks the nitropyridine group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-4-(6-nitropyridin-3-yl)piperazine: Lacks the tert-butyl protection, which can affect its stability and reactivity.
Uniqueness
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is unique due to the combination of the nitropyridine group and the tert-butyl-protected piperazine ring. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H24N4O4 |
|---|---|
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
tert-butyl (2R,5S)-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3/t11-,12+/m0/s1 |
Clé InChI |
YVIXIVOKRYMFMD-NWDGAFQWSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro[1,3-bis(diphenylphosphino)propane]nickel](/img/structure/B8696258.png)
![N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B8696276.png)

![2-Amino-3-[(4-chlorobenzyl)oxy]pyridine](/img/structure/B8696279.png)







![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)

